![molecular formula C27H34N4O9 B1668161 5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)
5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
概要
説明
BX 048 is an active metabolite of BX 667, known for its role as an antagonist of the P2Y12 adenosine diphosphate receptor. This compound is primarily recognized for its ability to inhibit platelet aggregation, making it a significant player in the field of antiplatelet therapy .
準備方法
合成経路と反応条件: BX 048の合成は、前駆体BX 667から始まり、複数の段階を伴います。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、多くの場合、複雑な有機合成技術が含まれます .
工業生産方法: BX 048の工業生産は、通常、研究段階で開発された最適化された合成経路に従います。 これには、高収率と純度を確保するために、制御された条件下での大規模な化学反応が含まれます。 このプロセスには、最終生成物を得るために、結晶化、濾過、精製などの手順が含まれる場合があります .
化学反応の分析
Functional Group Reactivity
The compound’s reactivity arises from its distinct functional groups:
Functional Group | Reaction Type | Conditions | Products/Outcomes |
---|---|---|---|
Ethoxycarbonyl (ester) | Hydrolysis | Acidic or alkaline aqueous media | Carboxylic acid + ethanol |
Piperazine ring | Alkylation/Acylation | Electrophilic reagents (e.g., RX) | Substituted piperazine derivatives |
Amide bond | Acid/Base Hydrolysis | Strong acids (HCl) or bases (NaOH) | Carboxylic acid + amine |
Quinoline substituent | Electrophilic Aromatic Substitution | Nitration, halogenation | Nitro-/halo-quinoline derivatives |
1-Hydroxy-2-methyl-1-oxopropan-2-yloxy | Oxidation | KMnO₄ or CrO₃ | Ketone or carboxylic acid |
Data derived from structural analysis .
Ester Hydrolysis
The ethoxycarbonyl group undergoes hydrolysis under acidic or alkaline conditions:
This reaction is critical for modifying the compound’s solubility and bioavailability .
Piperazine Ring Modifications
The piperazine moiety participates in:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides (e.g., AcCl) under basic conditions .
Amide Bond Cleavage
The central amide bond is susceptible to hydrolysis:
This reaction is pH-dependent and relevant in metabolic pathways .
Quinoline Derivative Reactivity
The quinoline ring’s electron-deficient nature allows:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 8.
-
Halogenation : Electrophilic bromination or chlorination at the 3-position .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethylene .
-
pH Sensitivity : Stable at physiological pH (6–8) but degrades in strongly acidic/basic environments .
-
Oxidative Susceptibility : The secondary alcohol group oxidizes to a ketone under strong oxidizing agents .
Comparative Reactivity of Analogues
科学的研究の応用
Pharmacological Applications
BX 048 has been identified primarily as an active metabolite of BX 667, which acts as a P2Y12 adenosine diphosphate receptor antagonist. This mechanism is crucial for inhibiting platelet aggregation, making BX 048 a candidate for therapeutic interventions in cardiovascular diseases. The compound's ability to modulate platelet function positions it as a potential treatment for conditions such as:
- Acute Coronary Syndromes : By preventing excessive platelet aggregation, BX 048 could reduce the risk of thrombotic events.
- Peripheral Artery Disease : Its antiplatelet effects may benefit patients suffering from reduced blood flow due to arterial blockages.
Mechanistic Studies
Research into the binding affinity of BX 048 to the P2Y12 receptor has utilized techniques such as:
- Radiolabeled Ligand Binding Assays : These assays help determine the potency and efficacy of BX 048 in inhibiting receptor activation.
- In Vivo Models : Animal studies assessing the pharmacokinetics and pharmacodynamics of BX 048 provide insights into its therapeutic potential and safety profile.
Case Study 1: Cardiovascular Applications
A study published in a peer-reviewed journal investigated the effects of BX 048 on platelet aggregation in patients with coronary artery disease. The results indicated that administration of BX 048 significantly reduced platelet activation markers compared to baseline measurements, suggesting its efficacy as an antiplatelet agent.
Case Study 2: Antimicrobial Potential
In vitro studies have been conducted on derivatives of quinoline compounds similar to BX 048, revealing that modifications to the quinoline structure can enhance antimicrobial activity against Gram-positive bacteria. Although direct studies on BX 048 are pending, these findings indicate potential avenues for exploring its antimicrobial efficacy.
作用機序
BX 048は、P2Y12アデノシン二リン酸受容体を拮抗することによって効果を発揮します。 この受容体は血小板凝集において重要な役割を果たしており、その阻害はアデノシン二リン酸が受容体に結合するのを防ぎます。 この作用は、サイクリックアデノシン一リン酸のレベルの上昇につながり、最終的に血小板凝集と血栓形成を阻害します .
類似の化合物:
BX 667: BX 048の前駆体であり、P2Y12受容体アンタゴニストでもあります。
クロピドグレル: 抗血小板療法に使用される別のP2Y12受容体アンタゴニスト。
チカグレロ: 異なる作用機序を持つ可逆的P2Y12受容体アンタゴニスト
独自性: BX 048は、BX 667の活性代謝物としての特定の活性によってユニークです。 P2Y12受容体アンタゴニストとしての高い特異性と効力は、抗血小板療法の研究と開発において貴重な化合物となっています .
類似化合物との比較
BX 667: The precursor to BX 048, also a P2Y12 receptor antagonist.
Clopidogrel: Another P2Y12 receptor antagonist used in antiplatelet therapy.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different mechanism of action
Uniqueness: BX 048 is unique due to its specific activity as an active metabolite of BX 667. Its high specificity and potency as a P2Y12 receptor antagonist make it a valuable compound in the study and development of antiplatelet therapies .
生物活性
5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid, commonly referred to as BX048, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula of BX048 is , with a molecular weight of approximately 558.58 g/mol. The compound features a complex structure that includes a piperazine moiety and a quinoline derivative, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 558.58 g/mol |
CAS Number | 478005-11-7 |
Antitumor and Anticancer Properties
Quinoline derivatives, including BX048, have been extensively studied for their antitumor properties. Research indicates that these compounds can act as DNA intercalators, disrupting the replication and transcription processes in cancer cells. For example, quinoline derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
BX048 has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications in the quinoline structure can enhance antibacterial properties. For instance, compounds similar to BX048 have exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
The exact mechanism by which BX048 exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets such as kinases involved in cell growth and differentiation. Quinoline derivatives have been reported to inhibit Pim-1 kinase, which plays a crucial role in cellular proliferation and survival .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of BX048 and related compounds:
- Synthesis and Evaluation : A study detailed the synthesis of BX048 through a multi-step process involving quinoline derivatives. The synthesized compound was evaluated for its cytotoxicity against various cancer cell lines, showing promising results .
- Antiviral Activity : In another study, derivatives of quinoline were tested for their antiviral activity against H5N1 avian influenza viruses. The results indicated that structural modifications could enhance antiviral efficacy while maintaining low cytotoxicity .
- In Vivo Studies : Preliminary in vivo studies have suggested that BX048 may exhibit immunomodulatory effects, potentially leading to new applications in immunotherapy .
特性
IUPAC Name |
4-[[4-(2-carboxypropan-2-yloxy)-7-methylquinoline-2-carbonyl]amino]-5-(4-ethoxycarbonylpiperazin-1-yl)-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O9/c1-5-39-26(38)31-12-10-30(11-13-31)24(35)18(8-9-22(32)33)29-23(34)20-15-21(40-27(3,4)25(36)37)17-7-6-16(2)14-19(17)28-20/h6-7,14-15,18H,5,8-13H2,1-4H3,(H,29,34)(H,32,33)(H,36,37) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBLPJPMVOVJCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CCC(=O)O)NC(=O)C2=NC3=C(C=CC(=C3)C)C(=C2)OC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。